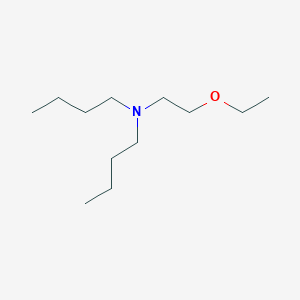![molecular formula C17H15N3O2 B14489532 1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) CAS No. 63234-35-5](/img/structure/B14489532.png)
1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-b]pyrazine core with phenyl and ethanone substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) typically involves the reaction of pyrazine derivatives with appropriate phenyl and ethanone precursors. One common method involves the nucleophilic substitution of 1,4-dihydropyrazine with propionic anhydride in the presence of zinc powder . The reaction mixture is refluxed until complete conversion is observed, followed by purification through recrystallization from methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrido[2,3-b]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpyrido[2,3-b]pyrazine: Shares the pyrido[2,3-b]pyrazine core but lacks the ethanone substituents.
1,2-Dihydropyrido[3,4-b]pyrazines: Similar core structure with different substituents and hydrogenation state.
Uniqueness
1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) is unique due to its specific combination of phenyl and ethanone substituents, which confer distinct electronic and steric properties. These properties make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63234-35-5 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
1-(4-acetyl-3-phenylpyrido[2,3-b]pyrazin-1-yl)ethanone |
InChI |
InChI=1S/C17H15N3O2/c1-12(21)19-11-16(14-7-4-3-5-8-14)20(13(2)22)17-15(19)9-6-10-18-17/h3-11H,1-2H3 |
InChI Key |
IRRBRIWMYCWHDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(N(C2=C1C=CC=N2)C(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)









![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)

![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
